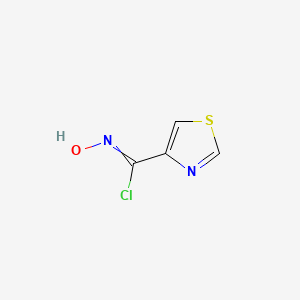![molecular formula C11H11NO B13686755 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a complex organic compound that belongs to the class of cyclopropaquinolines This compound is characterized by a cyclopropane ring fused to a quinoline structure, which imparts unique chemical properties and reactivity
准备方法
The synthesis of 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. For instance, compounds similar to 1a,7b-dihydro-1H-cyclopropa[c]cinnolines undergo reactions in boiling acetic acid to yield the desired cyclopropaquinoline structure . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反应分析
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Rearrangement: Under acidic conditions, the cyclopropane ring can undergo rearrangement, leading to different structural isomers.
科学研究应用
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit tumor cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anti-cancer properties .
相似化合物的比较
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can be compared with other cyclopropaquinoline derivatives, such as:
4-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: This compound has a similar structure but differs in the degree of saturation and functional groups.
1a,7b-dihydro-1H-cyclopropa[c]cinnolines: These compounds undergo similar reactions and have comparable reactivity but differ in their specific applications and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for various scientific research applications.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
4-methyl-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-6-3-2-4-7-8-5-9(8)11(13)12-10(6)7/h2-4,8-9H,5H2,1H3,(H,12,13) |
InChI 键 |
OCMRWWJATPVGBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C3CC3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686686.png)

![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)

![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)



![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)


![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)
